1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with significant relevance in pharmaceutical research and development. Its molecular formula is CHClNO, and it has a molecular weight of approximately 277.15 g/mol. This compound is classified as a piperidine derivative and is notable for its potential applications in medicinal chemistry, particularly as a pharmaceutical intermediate.
The compound is synthesized from various precursors in organic chemistry laboratories and is often utilized in the development of drugs targeting specific biological pathways. It falls under the category of heterocyclic compounds, which are characterized by the presence of at least one atom in the ring structure that is not carbon, in this case, nitrogen.
The synthesis of 1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride can be achieved through several methods, primarily involving the reaction of 5-chloropyridine derivatives with piperidine and subsequent carboxylation. The following steps outline a general synthetic route:
Technical details regarding reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.
The molecular structure of 1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride can be described using several identifiers:
The compound features a piperidine ring substituted with a chlorinated pyridine and a carboxylic acid group, indicating its potential reactivity patterns.
1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different pharmacological profiles.
Research indicates that compounds similar to this one may act by inhibiting enzymes that break down cyclic nucleotides, thus enhancing signaling pathways involved in various physiological processes. This action could be particularly relevant in treating neurological disorders or enhancing cognitive function.
Key chemical properties include:
Relevant data on safety and handling indicate that it should be treated with caution due to potential irritant properties.
1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride has several scientific uses:
This compound's versatility makes it valuable in both academic research settings and industrial applications focused on drug development.
The synthesis of 1-(5-chloropyridin-2-yl)piperidine-4-carboxylic acid derivatives relies on sophisticated multi-step strategies that establish the critical pyridine-piperidine linkage. A predominant approach involves nucleophilic aromatic substitution (SNAr) where 4-piperidinecarboxylic acid derivatives react with halogenated pyridines under optimized conditions. Key steps include:
Table 1: Key Reaction Parameters for Pyridine-Piperidine Coupling
Pyridine Substrate | Piperidine Component | Base/Solvent | Temperature/Time | Product Yield |
---|---|---|---|---|
5-Chloro-2-fluoropyridine | Ethyl piperidine-4-carboxylate | Et₃N / EtOH:H₂O | 150°C, 96h | 60-75% |
2,5-Dichloropyridine | Piperidine-4-carboxylic acid | K₂CO₃ / DMF | 120°C, 48h | 55-65% |
5-Chloropyrimidin-2-yl chloride | Methyl isonipecotate | DIEA / ACN | Reflux, 24h | 50-70% |
The strategic incorporation of the 5-chloropyridin-2-yl moiety leverages specialized halogenated intermediates that balance reactivity and stability:
The carboxylic acid functionality in 1-(5-chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride (CAS 1209326-97-5) serves as a versatile handle for structural diversification in pharmaceutical development:
Table 2: Pharmaceutical Applications of Piperidine-4-Carboxylic Acid Derivatives
Target Compound | Therapeutic Area | Structural Modification | Key Role of Carboxylic Acid |
---|---|---|---|
BMS-903452 | Type 2 Diabetes (GPR119 agonist) | Core scaffold | Precursor for pyridone bioisostere |
Unspecified kinase inhibitors | Oncology | Direct binding moiety | Coordination with kinase Mg²⁺ site |
GABA receptor ligands | Neurology | Ester prodrug conversion | Improved blood-brain barrier penetration |
Recent methodologies address environmental and efficiency challenges in synthesizing halogenated piperidine derivatives:
Table 3: Comparison of Traditional vs. Green Synthesis Methods
Parameter | Traditional Method | Green Approach | Improvement |
---|---|---|---|
Catalyst | PtO₂ (5 mol%) | Pd/C (0.5 mol%) | 90% reduction in Pd usage |
Reaction Solvent | DMF (10 vol) | Water/Ethanol (3:1, 4 vol) | Reduced E-factor by 4.2 |
Dehalogenation | Up to 20% loss | <2% (with CuI additive) | 90% atom economy improvement |
Crystallization Solvent | Dichloromethane | Water/EtOH azeotrope | Eliminated halogenated solvent |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9